molecular formula C8H15NO2 B12858539 (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid

(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid

Cat. No.: B12858539
M. Wt: 157.21 g/mol
InChI Key: KNRGPNUMYGQKOA-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-1,2-Dimethylpiperidine-4-carboxylic acid is a chiral piperidine derivative characterized by two methyl groups at positions 1 and 2 of the six-membered nitrogen-containing ring and a carboxylic acid substituent at position 4. The stereochemistry at positions 2 and 4 (both R-configurations) imparts distinct conformational and electronic properties, influencing its reactivity, solubility, and biological interactions. The hydrochloride salt form (rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride) is documented as a building block in organic synthesis .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-6-5-7(8(10)11)3-4-9(6)2/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m1/s1

InChI Key

KNRGPNUMYGQKOA-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1C)C(=O)O

Canonical SMILES

CC1CC(CCN1C)C(=O)O

Origin of Product

United States

Preparation Methods

Method Based on 4-Methyl-2-Picolinic Acid (Hydrogenation and Esterification Route)

This method, described in Chinese patent CN103524401A, uses 4-methyl-2-picolinic acid as the starting material and proceeds through the following steps:

Step Description Conditions/Details
1. Reduction (Hydrogenation) 4-methyl-2-picolinic acid is hydrogenated under palladium on charcoal catalyst in methanol at 45–55 °C and 2–3 atm hydrogen pressure to yield a reduced intermediate. Catalyst: Pd/C; Solvent: Methanol; Temp: 45–55 °C; Pressure: 2–3 atm
2. Esterification The reduced product is dissolved in toluene, treated dropwise with sulfur oxychloride, followed by addition of dehydrated alcohol to form the corresponding ester. Reagents: SOCl2, dehydrated alcohol; Solvent: Toluene
3. Separation The ester mixture is washed with water, and the toluene layer is purified by silica gel column chromatography to isolate the trans isomer. Purification: Silica gel chromatography
4. Chiral Resolution The trans-ester is subjected to chiral resolution using a chiral organic acid (e.g., D-amygdalic acid) to obtain the (2R,4R)-enantiomer of the piperidine carboxylic acid. Chiral resolving agent: D-amygdalic acid; Crystallization at 10 °C

This method is noted for its operational safety, cost-effectiveness, and relatively mild reaction conditions.

Grignard Reaction and Cyclization Route Using Diethyl Oxalate

Described in patent CN101712645B, this approach starts from diethyl oxalate and 1-bromo-substituted propylene:

Step Description Conditions/Details
1. Grignard Reaction Diethyl oxalate reacts with 1-bromo-3-substituted propylene via Grignard addition to form an intermediate 2-carbonyl-4-substituted-5-cyanoethyl valerate. Reagents: Diethyl oxalate, 1-bromo-3-substituted propylene; Grignard conditions
2. Cyclization The intermediate undergoes cyclization to form a piperidine ring structure. Cyclization conditions optimized for ring closure
3. Protection The carboxylic acid group is protected as a benzyl ester by reaction with chloroformic acid benzyl ester and organic base. Protection reagent: Benzyl chloroformate; Base: Organic base
4. Deprotection The benzyl ester is removed under mild conditions to yield the free acid. Deprotection conditions: Hydrogenolysis or acid/base treatment
5. Chiral Resolution The trans-4-substituted-2-piperidine carboxylic acid ethyl ester is resolved to obtain the (2R,4R)-enantiomer. Resolution by fractional crystallization or chiral chromatography

This method emphasizes the use of inexpensive raw materials and simple operations, suitable for industrial scale-up.

Amide Coupling and Chiral Chromatography (Research-Scale Synthesis)

A recent medicinal chemistry study (2023) reports the synthesis of (2R,4R)-2,4-dimethylpiperidine derivatives via amide bond formation and chiral chromatographic separation:

Step Description Conditions/Details
1. Amide Formation Reaction of 2-amino-4,5,6,7-tetrahydro-benzothiophene derivatives with carboxylic acids using coupling agents such as EDC in DMSO. Reagents: EDC, DMSO; Temp: Room temperature; Time: Overnight
2. Alkylation (Optional) Alkyl halides are reacted with amines in the presence of DIPEA at elevated temperatures (up to 100 °C) to introduce methyl groups. Reagents: Alkyl halide, DIPEA; Temp: 100 °C; Time: 9 h
3. Purification Crude products are purified by high-performance liquid chromatography (HPLC). Purification: HPLC
4. Chiral Separation Enantiomers are separated by chiral chromatography, achieving >98% enantiomeric excess. Chiral chromatography; Confirmation by X-ray crystallography

This method is suitable for producing highly pure enantiomers for biological evaluation but is less practical for large-scale synthesis.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Hydrogenation & Esterification (Patent CN103524401A) 4-methyl-2-picolinic acid Catalytic hydrogenation, esterification, chiral resolution Mild conditions, cost-effective, scalable Requires chiral resolution step
Grignard & Cyclization (Patent CN101712645B) Diethyl oxalate, 1-bromo-substituted propylene Grignard addition, cyclization, protection/deprotection, chiral resolution Inexpensive raw materials, simple process Multi-step, moderate yield
Amide Coupling & Chiral Chromatography (Research) Amines, carboxylic acids, alkyl halides Amide bond formation, alkylation, chiral HPLC High enantiomeric purity, suitable for research Not suitable for industrial scale

Research Findings and Notes

  • The stereochemistry of the (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid is critical for its biological activity and is confirmed by X-ray crystallography in research settings.
  • Chiral resolution remains a common step in these syntheses due to the difficulty of direct asymmetric synthesis of this compound.
  • Industrially, methods using inexpensive starting materials and mild conditions (e.g., hydrogenation of picolinic acid derivatives) are preferred for cost and safety reasons.
  • Protection and deprotection strategies (e.g., benzyl ester protection) are employed to facilitate purification and improve yields.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas in the presence of metal catalysts. Substitution reactions often require nucleophiles or electrophiles under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

Drug Development

(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid serves as a pivotal scaffold in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their biological activities, particularly as:

  • Anticancer Agents : Research indicates that modifications of piperidine derivatives can enhance their efficacy against specific cancer targets. For instance, compounds derived from this structure have shown promise in inhibiting mitotic kinases like Nek2, which is implicated in tumor growth and metastasis .
  • Neurological Disorders : The compound's derivatives are being investigated for potential use in treating neurological conditions such as Alzheimer's disease. The piperidine structure is known to facilitate interactions with neurotransmitter receptors, making it a candidate for cognitive enhancers .

Synthesis of Bioactive Molecules

The compound is frequently utilized as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical transformations allows it to be incorporated into larger molecular frameworks:

  • Synthesis of Piperazine Derivatives : (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid can be transformed into piperazine derivatives that exhibit enhanced biological activity and selectivity .
  • Fluorinated Piperidines : Recent advancements have highlighted the synthesis of fluorinated analogs using this compound as a starting material. These fluorinated derivatives often demonstrate improved pharmacokinetic properties .

Case Study 1: Anticancer Activity

A study explored the anticancer potential of piperidine derivatives synthesized from (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid. The findings revealed that certain derivatives exhibited significant antiproliferative effects against HeLa cells through the inhibition of Nek2 kinase activity. This underscores the compound's utility in developing targeted cancer therapies .

Case Study 2: Neurological Applications

Research into the synthesis of piperidine-based compounds has shown their effectiveness in modulating neurotransmitter systems. For example, derivatives of (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid were tested for their ability to enhance cholinergic signaling in models of Alzheimer’s disease, indicating potential therapeutic benefits .

Mechanism of Action

The mechanism of action of (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, piperidine derivatives can inhibit enzymes or receptors, altering cellular processes .

Comparison with Similar Compounds

4-Piperidinecarboxylic Acid (Isonipecotic Acid)

  • Key Differences : Lacks methyl groups at positions 1 and 2, resulting in lower steric hindrance and higher polarity.
  • Applications : Widely used as a ligand in metal-organic frameworks and a precursor in drug synthesis (e.g., anticonvulsants) .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

  • Structure : Features an ethoxycarbonyl group at position 1 and a carboxylic acid at position 4.
  • Applications : Intermediate in peptide mimetics and protease inhibitors .

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic Acid

  • Structure: A nitroxide radical-containing piperidine with tetramethyl groups and an amino-carboxylic acid moiety.
  • Key Differences : The tetramethyl groups and radical confer stability against oxidation, making it useful in spin-labeling studies.
  • Applications : Electron paramagnetic resonance (EPR) spectroscopy probes .

(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid

  • Structure : A five-membered pyrrolidine ring with hydroxyl and carboxylic acid groups.
  • Key Differences : Smaller ring size increases ring strain, altering hydrogen-bonding capacity and solubility.
  • Applications : Chiral auxiliary in asymmetric synthesis and β-lactam antibiotic precursors .

Argipidine (Complex Piperidine Derivative)

  • Structure: A highly functionalized piperidine with sulfonyl, guanidino, and methyl groups.
  • Key Differences : Extended substituents enable selective enzyme inhibition (e.g., thrombin).
  • Applications : Anticoagulant drug candidate .

Table 1: Comparative Analysis of (2R,4R)-1,2-Dimethylpiperidine-4-carboxylic Acid and Analogous Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications
(2R,4R)-1,2-Dimethylpiperidine-4-carboxylic acid C₈H₁₅NO₂* 173.21 g/mol† Not explicitly listed‡ Chiral methyl groups, carboxylate at C4 Pharmaceutical intermediates
4-Piperidinecarboxylic Acid C₆H₁₁NO₂ 145.16 g/mol 498-94-2 Unsubstituted piperidine ring Ligands, drug synthesis
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ 217.22 g/mol Not provided Ethoxycarbonyl at C1, carboxylate at C4 Peptide mimetics
2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid C₁₀H₁₉N₂O₃ 215.26 g/mol 15871-57-5 Tetramethyl, nitroxide radical EPR probes
(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid C₅H₉NO₃ 147.13 g/mol 2584-71-6 Five-membered ring, hydroxyl group Asymmetric synthesis

*Inferred from structural analysis; †Calculated based on formula; ‡CAS for hydrochloride salt: Not explicitly provided in evidence.

Key Research Findings

  • Solubility Trends : Piperidine derivatives with polar substituents (e.g., hydroxyl, carboxyl) exhibit higher aqueous solubility, while bulky groups (e.g., ethoxycarbonyl) increase organic-phase partitioning .
  • Biological Activity : Methylation at strategic positions (e.g., 1 and 2 in the target compound) can modulate pharmacokinetic properties, as seen in argipidine’s anticoagulant efficacy .

Q & A

Q. What are the key synthetic routes for (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid, and how are stereochemical outcomes controlled?

The synthesis often involves multi-step reactions with chiral intermediates to preserve stereochemistry. For example, palladium-catalyzed cross-coupling under inert atmospheres (e.g., tert-butyl alcohol, 40–100°C) can introduce substituents while retaining the (2R,4R) configuration . Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis, with intermediates verified by HPLC (e.g., using tetrabutylammonium hydroxide and phosphate buffer at pH 5.5 for resolution) .

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical for confirming stereochemistry and crystal packing . Complementary methods include:

  • NMR : Assigning diastereotopic protons in the piperidine ring.
  • HPLC : Mobile phases with methanol, water, and ion-pair reagents (e.g., tetrabutylammonium hydroxide) resolve enantiomeric impurities .
  • MS : High-resolution mass spectrometry validates molecular weight (e.g., C7_7H13_{13}NO2_2, MW 143.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical assignments for this compound?

Discrepancies may arise from improper chiral column selection or crystallographic refinement errors. To address this:

  • Compare experimental [α]D_D values with literature data (e.g., (+)-trans-4-hydroxypipecolic acid has specific optical rotations) .
  • Re-refine X-ray data using SHELXL with updated scattering factors and twinning analysis to confirm the (2R,4R) configuration .
  • Cross-validate using vibrational circular dichroism (VCD) for solution-state stereochemistry .

Q. What strategies optimize the compound’s solubility and stability in enzymatic assays?

The carboxylic acid group confers pH-dependent solubility. For assays:

  • Use buffered solutions (pH 6–8) to enhance water solubility.
  • Co-solvents like tert-butanol (≤5% v/v) improve stability without denaturing proteins .
  • Monitor degradation via LC-MS under stressed conditions (e.g., 40°C, 75% humidity) .

Q. How does the compound interact with biological targets, and what computational methods support mechanism elucidation?

Molecular docking studies suggest the piperidine ring engages in hydrophobic interactions, while the carboxylic acid forms hydrogen bonds with catalytic residues (e.g., in enzymes like γ-aminobutyric acid transaminase). Use:

  • MD Simulations : AMBER or GROMACS to model binding dynamics.
  • QM/MM : To study electronic interactions at active sites . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .

Methodological Challenges

Q. What are the limitations of current synthetic protocols for scaling up this compound?

Key issues include:

  • Low yields in chiral resolution steps (e.g., ≤50% in diastereomeric salt formation).
  • Palladium catalyst residues requiring rigorous purification (e.g., via ion-exchange chromatography) .
  • Sensitivity to oxidation: Use inert atmospheres and antioxidants (e.g., BHT) during storage .

Q. How can researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

  • Re-optimize density functional theory (DFT) calculations with solvent corrections (e.g., SMD model for water).
  • Validate predicted pKa values (e.g., ~3.5 for the carboxylic acid group) via potentiometric titration .
  • Reconcile steric effects in transition states using kinetic isotope effect (KIE) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.